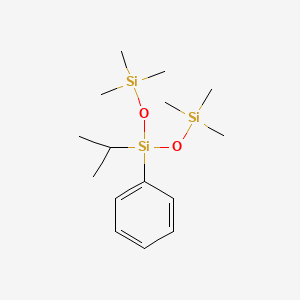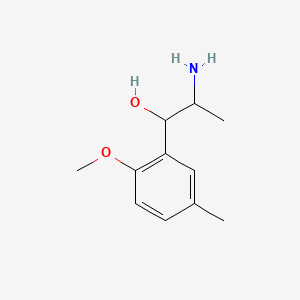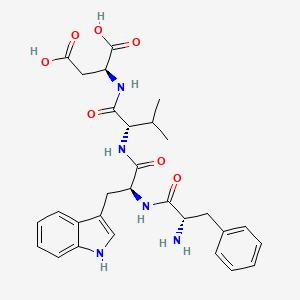
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane: is a siloxane compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with various organic groups attached. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more efficient purification methods. Continuous flow reactors and advanced distillation techniques are often employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting siloxane bonds to silane bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various organometallic reagents and catalysts.
Major Products: The major products formed from these reactions include silanols, silanes, and substituted siloxanes, depending on the specific reaction conditions and reagents used[4][4].
Scientific Research Applications
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of silicone-based lubricants, coatings, and sealants.
Mechanism of Action
The mechanism of action of 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with silanol groups on surfaces, forming strong bonds that enhance adhesion and stability.
Pathways Involved: It participates in hydrophobic interactions and can form a protective barrier on surfaces, preventing moisture and other environmental factors from causing degradation.
Comparison with Similar Compounds
- 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane
- 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyl)trisiloxane
Comparison: 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(propan-2-yl)trisiloxane is unique due to its isopropyl group, which imparts different physical and chemical properties compared to its analogs. The presence of the isopropyl group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
823207-44-9 |
|---|---|
Molecular Formula |
C15H30O2Si3 |
Molecular Weight |
326.65 g/mol |
IUPAC Name |
trimethyl-(phenyl-propan-2-yl-trimethylsilyloxysilyl)oxysilane |
InChI |
InChI=1S/C15H30O2Si3/c1-14(2)20(16-18(3,4)5,17-19(6,7)8)15-12-10-9-11-13-15/h9-14H,1-8H3 |
InChI Key |
SDGUZQBMKLYPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)
![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)


![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)

![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
methanone](/img/structure/B14210364.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)

